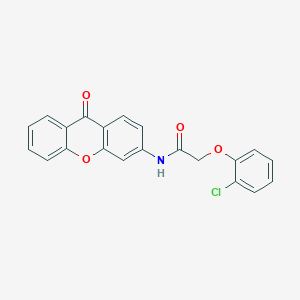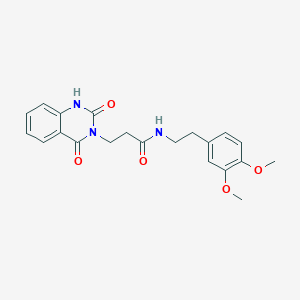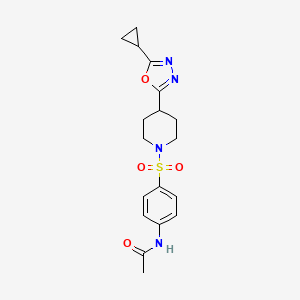
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic target for obesity and related metabolic disorders. In
作用机制
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor works by inhibiting the activity of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide enzyme, which is responsible for demethylating m6A (N6-methyladenosine) modification on RNA molecules. This modification has been shown to regulate the stability and translation of mRNA, thus affecting gene expression and cellular metabolism. By inhibiting N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide activity, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor increases the levels of m6A modification on mRNA, leading to altered gene expression and metabolic effects.
Biochemical and Physiological Effects:
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to have several biochemical and physiological effects in animal models. It increases energy expenditure by promoting thermogenesis and brown adipose tissue activity, reduces food intake by suppressing appetite and increasing satiety, and improves glucose metabolism by enhancing insulin sensitivity and glucose uptake in peripheral tissues.
实验室实验的优点和局限性
One of the main advantages of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor is its specificity for N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide enzyme, which makes it a valuable tool for studying the role of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in metabolic regulation. However, its potency and efficacy may vary depending on the experimental conditions and animal models used, and its effects may be influenced by other factors such as diet and exercise. Additionally, the long-term safety and efficacy of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor in humans are still unknown, and further studies are needed to determine its potential as a therapeutic target for metabolic disorders.
未来方向
There are several future directions for N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor research, including:
1. Developing more potent and selective N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitors with improved pharmacokinetic properties and safety profiles.
2. Investigating the effects of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor in human clinical trials to determine its safety and efficacy as a therapeutic target for metabolic disorders.
3. Exploring the role of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in other physiological processes such as cancer, neurodegeneration, and aging.
4. Studying the interactions between N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide and other metabolic regulators such as leptin, insulin, and AMPK.
5. Investigating the epigenetic and transcriptional mechanisms underlying the metabolic effects of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor.
In conclusion, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor is a promising therapeutic target for metabolic disorders that has gained significant attention in the scientific community. Its specificity for N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide enzyme and its metabolic effects make it a valuable tool for studying the role of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in metabolic regulation. However, further studies are needed to determine its long-term safety and efficacy in humans and to explore its potential in other physiological processes.
合成方法
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor involves a series of chemical reactions, starting with the reaction between furfural and ethylenediamine to form furfuryl ethylenediamine. This intermediate compound is then reacted with p-tolylacetaldehyde to form N-(2-furylmethyl)-N-(p-tolyl)ethylamine. Next, oxalyl chloride is added to the mixture to form N-(2-furylmethyl)-N-(p-tolyl)ethyl oxalyl chloride, which is then reacted with 2-(2-hydroxyethoxy)ethylamine to form the final product, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide.
科学研究应用
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor has been extensively studied for its potential as a therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide (fat mass and obesity-associated protein) is an RNA demethylase enzyme that plays a crucial role in regulating energy homeostasis and metabolism. By inhibiting N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide activity, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to increase energy expenditure, reduce food intake, and improve glucose metabolism in animal models.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-13-4-6-14(7-5-13)16(25-10-8-21)12-20-18(23)17(22)19-11-15-3-2-9-24-15/h2-7,9,16,21H,8,10-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGNFTGXXYGEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2881086.png)
![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2881087.png)
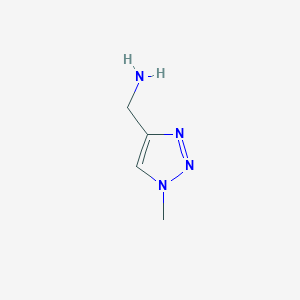


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2881093.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2881094.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2881096.png)
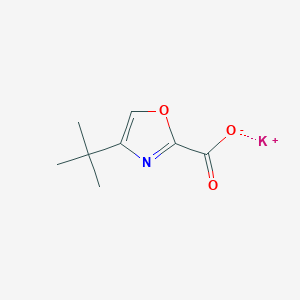
![N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2881100.png)
